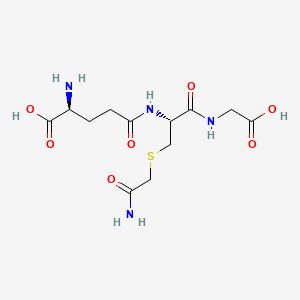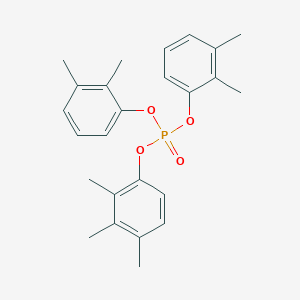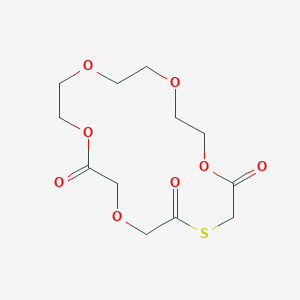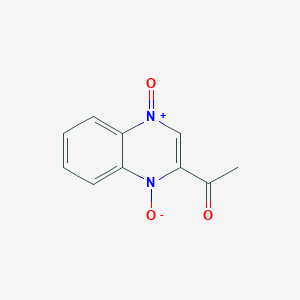
Hexatriaconta-9,19-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexatriaconta-9,19-diene is a hydrocarbon compound with the molecular formula C36H70 . It is characterized by the presence of two double bonds located at the 9th and 19th positions in a 36-carbon chain. This compound belongs to the class of dienes, which are hydrocarbons containing two double bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexatriaconta-9,19-diene can be synthesized through various methods, including the dehydration of alcohols and dehydrohalogenation of organohalides . These methods involve the elimination of water or hydrogen halide from the precursor molecules, respectively. The reaction conditions typically require the presence of a strong acid or base to facilitate the elimination process.
Industrial Production Methods: Industrial production of this compound may involve the catalytic cracking of long-chain hydrocarbons or the polymerization of smaller diene units. These processes are carried out under controlled temperature and pressure conditions to ensure the desired product yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Hexatriaconta-9,19-diene undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form the corresponding alkane, hexatriacontane.
Substitution: The compound can undergo electrophilic addition reactions, where the double bonds react with halogens or hydrogen halides.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: in the presence of a like palladium or platinum.
Substitution: or under mild conditions.
Major Products Formed:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of hexatriacontane.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Hexatriaconta-9,19-diene has several applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of dienes and the mechanisms of addition reactions.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty polymers and as a precursor for the synthesis of other complex organic molecules .
Mécanisme D'action
The mechanism of action of hexatriaconta-9,19-diene involves its interaction with various molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, such as carbocations or radicals, which can then undergo further reactions. The pathways involved include:
Electrophilic addition: The double bonds react with electrophiles to form addition products.
Radical reactions: The double bonds can participate in radical-initiated polymerization processes.
Comparaison Avec Des Composés Similaires
Hexatriaconta-9,19-diene can be compared with other similar compounds, such as:
Propriétés
Numéro CAS |
82122-70-1 |
|---|---|
Formule moléculaire |
C36H70 |
Poids moléculaire |
502.9 g/mol |
Nom IUPAC |
hexatriaconta-9,19-diene |
InChI |
InChI=1S/C36H70/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,34,36H,3-16,18,20-33,35H2,1-2H3 |
Clé InChI |
JVAOWSGWOFQZCO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


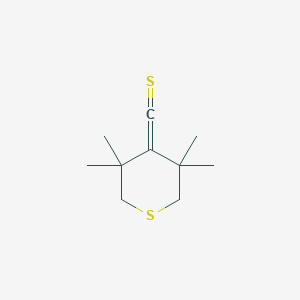
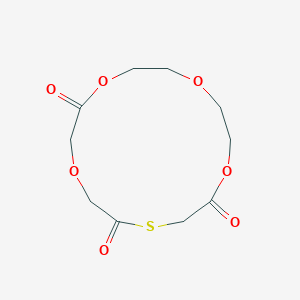

![2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14428679.png)
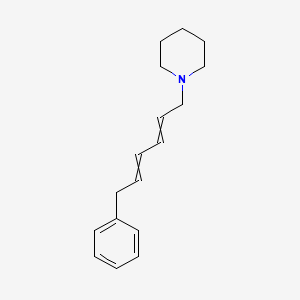
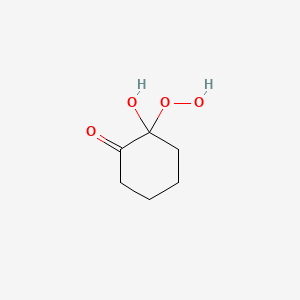
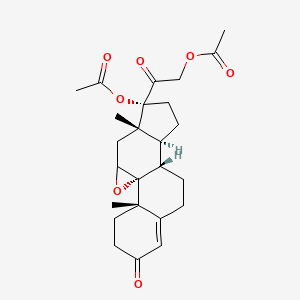
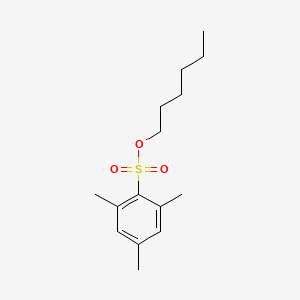
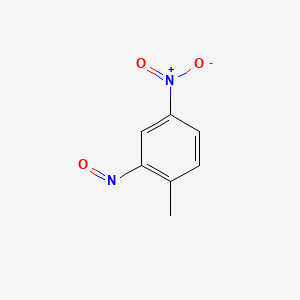
![1-[1-(3-Phenylpropyl)cyclohexyl]piperidine](/img/structure/B14428711.png)
